molecular formula C12H14O4 B373596 4-Tert-butylisophthalic acid CAS No. 62722-24-1

4-Tert-butylisophthalic acid

Cat. No.: B373596
CAS No.: 62722-24-1
M. Wt: 222.24g/mol
InChI Key: LKJKDWUEGGOHFB-UHFFFAOYSA-N
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Description

4-Tert-butylisophthalic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24g/mol. The purity is usually 95%.
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Properties

CAS No.

62722-24-1

Molecular Formula

C12H14O4

Molecular Weight

222.24g/mol

IUPAC Name

4-tert-butylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H14O4/c1-12(2,3)9-5-4-7(10(13)14)6-8(9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16)

InChI Key

LKJKDWUEGGOHFB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

4-TBIPA undergoes esterification with alcohols under acid-catalyzed or dehydrating conditions. This reaction is critical for modifying solubility and enhancing polymer compatibility.

ReactantsConditionsProductYieldSource
Methanol, H₂SO₄Reflux, 12–24 hDimethyl 4-tert-butylisophthalate85–92%
Methanol, POCl₃, pyridineRT, dichloromethane, 3 hDimethyl 4-tert-butylisophthalate78%

Key Findings :

  • Phosphorus oxychloride (POCl₃) acts as both a catalyst and dehydrating agent, improving esterification efficiency .

  • Molecular sieves or silica gel enhance yields by removing water .

Amidation and Carbamate Formation

The carboxylic acid groups react with amines or alcohols to form amides or carbamates, often mediated by coupling agents.

ReactantsConditionsProductYieldSource
tert-Butylamine, IBCF, THF−15°C → RT, 24 h2,6-Bis(tert-butylcarbamoyl) derivative89%
Ethanol, DCC, DMAPRT, dichloromethane, 12 hDiethyl 4-tert-butylisophthalate76%

Mechanistic Insight :

  • Isobutyl chloroformate (IBCF) activates the carboxylic acid for nucleophilic attack by amines .

  • N,N-Dicyclohexylcarbodiimide (DCC) facilitates carbodiimide-mediated coupling .

Electrophilic Aromatic Substitution

The tert-butyl group directs electrophilic substitution to the meta position relative to itself.

ReactionConditionsProductYieldSource
Bromination (Br₂, HNO₃)Acetic acid, reflux, 1 h5-Bromo-4-tert-butylisophthalic acid36%
Nitration (HNO₃, H₂SO₄)0°C → RT, 2 h5-Nitro-4-tert-butylisophthalic acid42%

Regioselectivity :

  • Bromination and nitration occur at position 5 due to the strong ortho/para-directing effect of the tert-butyl group .

Biodegradation Pathways

Microbial degradation of 4-TBIPA involves hydroxylation and meta-cleavage pathways.

OrganismMetabolitesEnzymes InvolvedSource
Sphingomonas fuliginis TIK-14-tert-Butylcatechol → 3,3-dimethyl-2-butanoneCatechol 2,3-dioxygenase (16.9 mU/mg)

Critical Observations :

  • 3-Fluorocatechol inhibits meta-cleavage activity, confirming the pathway’s dependence on catechol 2,3-dioxygenase .

  • Degradation yields cell biomass of ~75 mg/mmol substrate .

Acid-Catalyzed Hydration

While not directly studied for 4-TBIPA, related tert-butylbenzoic acids undergo hydration via carbocation intermediates.

CatalystConditionsProductΔG‡ (kcal/mol)Source
H₂SO₄Aqueous, refluxtert-Butyl alcohol adduct2.6–3.3
HSbF₆RT, 1 hProtonated carbocation<3.0

Mechanism :

  • Superacids like HSbF₆ stabilize carbocations, reducing activation barriers to <3 kcal/mol .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-tert-butylisophthalic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of isophthalic acid derivatives with tert-butyl halides or tert-butanol under acidic catalysis. Optimization includes varying solvents (e.g., dichloromethane or toluene), temperature (80–120°C), and catalyst loading (e.g., AlCl₃ or FeCl₃). Reaction progress should be monitored via TLC or HPLC. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
  • Key Data : Yields range from 40–70% depending on steric hindrance from the tert-butyl group. Side products (e.g., di-alkylated isomers) require careful separation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR in DMSO-d₆ to identify carboxylic protons (δ 12–13 ppm) and tert-butyl groups (δ 1.3–1.4 ppm). 13^{13}C NMR confirms carboxyl carbons (δ 165–170 ppm) and quaternary carbons in the tert-butyl group (δ 28–30 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves steric effects of the tert-butyl group on molecular packing. Compare with CIF files from databases like the Cambridge Structural Database .
  • FTIR : Carboxylic O-H stretches (2500–3000 cm1^{-1}) and C=O vibrations (1680–1720 cm1^{-1}) confirm functional groups .

Q. How does the tert-butyl substituent influence the compound’s thermal stability and solubility?

  • Methodological Answer :

  • Thermal Stability : Perform TGA/DSC under nitrogen. The tert-butyl group enhances thermal stability (decomposition >250°C) compared to unsubstituted isophthalic acid due to steric protection of the aromatic core .
  • Solubility : Test solubility in polar (water, DMSO) and non-polar solvents (hexane, toluene). The bulky tert-butyl group reduces polarity, favoring solubility in organic solvents like THF or dichloromethane .

Q. What strategies are recommended for resolving discrepancies in reported melting points or spectral data?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., DSC for melting points) and compare with peer-reviewed literature. If inconsistencies persist, assess sample purity via HPLC (>95% purity required) and confirm crystallinity via PXRD. Contaminants like residual solvents or isomers often cause discrepancies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in coordination chemistry?

  • Methodological Answer : Use Gaussian or ORCA software for DFT calculations to model electronic effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict binding sites for metal ions (e.g., Cu²⁺, Zn²⁺). Compare computed IR spectra with experimental data to validate models. Solvent effects can be incorporated via PCM or SMD solvation models .
  • Case Study : DFT predicts preferential coordination via carboxylate groups, validated by X-ray structures of metal-organic frameworks (MOFs) .

Q. What experimental designs address contradictory results in catalytic applications (e.g., esterification vs. decarboxylation)?

  • Methodological Answer : Conduct kinetic studies under controlled conditions (temperature, pH, catalyst loading). Use in situ FTIR or NMR to track intermediate species. For example, acidic conditions favor esterification (via protonation of carboxyl groups), while basic conditions promote decarboxylation. Statistical tools (e.g., ANOVA) identify significant variables .

Q. How does this compound behave in multi-component systems (e.g., polymer blends or MOFs)?

  • Methodological Answer :

  • MOFs : Characterize porosity via BET surface area analysis. Compare with non-tert-butyl analogs to assess steric effects on pore size.
  • Polymers : Use DSC to study glass transition temperatures (TgT_g) and SAXS/WAXS for phase separation analysis. The tert-butyl group may reduce crystallinity in polyesters .

Q. What protocols ensure reproducibility in synthesizing derivatives (e.g., esters or amides)?

  • Methodological Answer : Standardize reaction conditions (e.g., Dean-Stark traps for esterification to remove water). Confirm derivative identity via HRMS and 2D NMR (COSY, HSQC). For amides, use coupling agents like EDC/HOBt and monitor via 1^{1}H NMR (disappearance of carboxyl protons) .

Data Contradiction Analysis

  • Example : Conflicting reports on acidity constants (pKa) of carboxyl groups.
    • Resolution : Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl). Compare with literature values corrected for ionic strength via the Davies equation. Steric hindrance from the tert-butyl group may reduce acidity relative to isophthalic acid .

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